molecular formula C15H16N6 B15118199 N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B15118199
M. Wt: 280.33 g/mol
InChI Key: XRQRVWZPJLETHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a triazole ring and a phenylpropyl group

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

N-(3-phenylpropyl)-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H16N6/c1-2-5-13(6-3-1)7-4-8-17-14-9-15(19-11-18-14)21-12-16-10-20-21/h1-3,5-6,9-12H,4,7-8H2,(H,17,18,19)

InChI Key

XRQRVWZPJLETHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=NC=N2)N3C=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving an azide and an alkyne, often facilitated by a copper(I) catalyst.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a phenylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or phenylpropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine derivatives: Compounds with similar structures but different substituents on the pyrimidine or triazole rings.

    Other pyrimidine-triazole compounds: Molecules that feature both pyrimidine and triazole rings but with different linkers or additional functional groups.

Uniqueness

This compound is unique due to its specific combination of a phenylpropyl group, a triazole ring, and a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.